2-Amino-3-(1-methyl-1h-pyrrol-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(1-methyl-1h-pyrrol-2-yl)propanoic acid is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-methyl-1h-pyrrol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Another method involves the use of catalytic ruthenium complexes and alkali metal bases to enable a virtually salt-free and straightforward bimolecular assembly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-methyl-1h-pyrrol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-3-(1-methyl-1h-pyrrol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1h-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical interactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds also contain a nitrogen-containing aromatic ring and exhibit similar biological activities.
Pyrrole derivatives: Compounds like 1-(1H-pyrrol-2-yl)ethanone share structural similarities and may have comparable chemical properties.
Uniqueness
2-Amino-3-(1-methyl-1h-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-3-(1-methylpyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h2-4,7H,5,9H2,1H3,(H,11,12) |
InChI Key |
PWGWCPIZBXOIAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CC(C(=O)O)N |
Origin of Product |
United States |
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